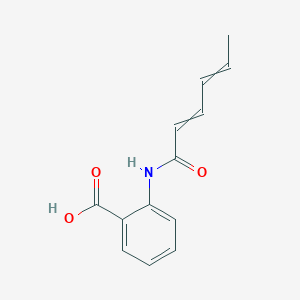

2-(hexa-2,4-dienoylamino)benzoic Acid

Description

General Context of N-Acyl Anthranilic Acids in Medicinal Chemistry Research

N-acyl anthranilic acids are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These molecules, characterized by an acylated amino group attached to a benzoic acid core, serve as versatile scaffolds for the development of therapeutic agents. They are recognized as bioactive compounds and are utilized as building blocks for synthesizing a variety of valuable heterocyclic frameworks, including quinazolinones, benzoxazinones, and acridinones.

Research has demonstrated their potential as inhibitors of various enzymes, making them attractive candidates for drug discovery programs. For instance, certain N-acyl anthranilic acid derivatives have been identified as potent inhibitors of bacterial RNA polymerase and PqsD, a key enzyme in Pseudomonas aeruginosa quorum sensing. This inhibitory action highlights their potential in developing novel antibacterial agents.

Overview of Dienoyl Amide Scaffolds in Bioactive Molecules

The dienoyl amide moiety is a key structural feature found in numerous naturally occurring and synthetic bioactive molecules. This functional group, consisting of a conjugated diene attached to an amide, is often crucial for the molecule's biological function. The geometry and electronic properties of the dienoyl system can facilitate specific interactions with biological targets, such as enzyme active sites.

One of the most prominent examples of a bioactive molecule containing a dienoyl amide scaffold is Trichostatin A (TSA). TSA is a potent and specific inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. The dienoyl amide structure in TSA is part of the "linker" region of the molecule, which connects the zinc-binding group to the "cap" group that interacts with the surface of the enzyme. The specific conformation and length of this linker are critical for the inhibitory activity of TSA and its analogs.

Significance of 2-(hexa-2,4-dienoylamino)benzoic Acid within Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems primarily from its structural analogy to well-established histone deacetylase (HDAC) inhibitors like Trichostatin A. HDAC inhibitors are a promising class of therapeutic agents for treating various diseases, including many forms of cancer, due to their ability to modulate transcription and induce apoptosis or differentiation in cancer cells. nih.gov

The structure of this compound incorporates the key features of many HDAC inhibitors: a surface recognition "cap" group (the benzoic acid moiety) and a linker region (the hexa-2,4-dienoyl amide group) that connects to a potential zinc-binding group if further modified. The conjugated diene of the hexa-2,4-dienoyl chain mimics the aliphatic chain of TSA, which is known to insert into the active site channel of the HDAC enzyme. pnas.org Therefore, this compound is of significant interest as a scaffold for the design and synthesis of novel, potentially more selective, and potent HDAC inhibitors. Research into analogs of TSA is driven by the need to improve upon the pharmacological properties of the natural product, and compounds like this compound represent key intermediates and targets in this endeavor. acs.org

Historical Perspectives and Related Academic Research on Benzoic Acid Amide Derivatives

The study of benzoic acid and its derivatives has a long history in chemistry and medicine. Benzoic acid itself was discovered in the 16th century, and its structure was determined in the 19th century. google.com Its derivatives, particularly amides, have been a cornerstone of synthetic and medicinal chemistry for over a century.

Early research into benzoic acid amides led to the development of local anesthetics and other therapeutic agents. In the 20th century, the exploration of more complex benzoic acid amide derivatives expanded significantly. For example, N-phenyl anthranilic acid (a related N-acyl benzoic acid derivative) was used in pharmacological research to study renal conditions. The development of non-steroidal anti-inflammatory drugs (NSAIDs) also saw the emergence of anthranilic acid derivatives.

The discovery of the biological activities of complex natural products containing benzoic acid amide moieties, such as the HDAC inhibitor Trichostatin A, has spurred a new wave of research. This has led to the development of synthetic methodologies to create libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies. Modern research often focuses on creating analogs with improved efficacy, selectivity, and pharmacokinetic profiles, and this compound fits squarely within this contemporary research paradigm.

Compound Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-[(2E,4E)-hexa-2,4-dienoylamino]benzoic acid |

| Synonyms | N-(2-Carboxyphenyl)-2,4-hexadienamide |

Data sourced from publicly available chemical databases.

Structural Comparison of HDAC Inhibitors

| Compound | Cap Group | Linker Group | Zinc-Binding Group (ZBG) |

| Trichostatin A (TSA) | Dimethylamino-phenyl | (E,E)-Hepta-2,4-dienoyl | Hydroxamic Acid |

| This compound | Benzoic Acid | (E,E)-Hexa-2,4-dienoyl | Carboxylic Acid (weak ZBG) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

339099-20-6 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(hexa-2,4-dienoylamino)benzoic acid |

InChI |

InChI=1S/C13H13NO3/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13(16)17/h2-9H,1H3,(H,14,15)(H,16,17) |

InChI Key |

IGQZJHOQJUCQRT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hexa 2,4 Dienoylamino Benzoic Acid and Its Derivatives

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target compound relies on the availability and reactivity of its constituent parts. This section details the preparation of the acyl donor, hexa-2,4-dienoic acid, and the nucleophilic amine, 2-aminobenzoic acid.

Synthesis of Hexa-2,4-dienoic Acid (Sorbic Acid) Derivatives for Amidation

Hexa-2,4-dienoic acid, commonly known as sorbic acid, is a readily available starting material. However, for efficient amide bond formation, its carboxyl group must be activated. This is typically achieved by converting it into a more reactive derivative, such as an acyl chloride, anhydride (B1165640), or an active ester. mychemblog.com

Acyl Chloride Formation: A common method for activating a carboxylic acid is its conversion to an acyl chloride. Sorbic acid can be converted to sorboyl chloride (also known as hexa-2,4-dienoyl chloride) by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgchemodex.com The use of thionyl chloride is widespread due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification. rsc.org

Activated Esters and Anhydrides: Alternatively, sorbic acid can be converted into an activated ester, for example, an N-hydroxysuccinimide (NHS) ester. These esters are stable enough to be isolated but highly reactive toward amines. uclan.ac.uk Mixed anhydrides, formed by reacting sorbic acid with another acyl chloride like pivaloyl chloride or a chloroformate, also serve as effective acylating agents. highfine.com

Preparation of 2-Aminobenzoic Acid (Anthranilic Acid) and Related Anilines

2-Aminobenzoic acid, or anthranilic acid, is a key bifunctional molecule containing both an amine and a carboxylic acid group. ymdb.ca It serves as the nucleophilic component in the amidation reaction.

Industrial Synthesis: The industrial production of anthranilic acid often starts from phthalic anhydride, which is converted to phthalimide. Subsequent Hofmann rearrangement of phthalimide, using reagents like sodium hypochlorite (B82951) in a basic solution, yields anthranilic acid. ekb.egchemistry-online.com This process involves the migration of an aryl group to an electron-deficient nitrogen atom, resulting in the loss of a carbonyl group as carbon dioxide. chemistry-online.com

Laboratory and Derivative Synthesis: In a laboratory setting, anthranilic acid is commercially available. chemsynthesis.com Derivatives of anthranilic acid can be synthesized through various methods. For instance, N-aryl anthranilic acids are prepared via Ullmann coupling reactions, which involve the copper-catalyzed reaction of a halobenzoic acid with an aniline (B41778) derivative. colab.wsresearchgate.net Other specialized methods, such as iron-catalyzed ortho-amination of aromatic carboxamides, can also be employed to generate substituted anthranilic acid derivatives. nih.gov

Amide Bond Formation Techniques for N-Acyl Anthranilic Acids

The crucial step in synthesizing 2-(hexa-2,4-dienoylamino)benzoic acid is the formation of the amide linkage between the activated sorbic acid derivative and anthranilic acid. Several methods exist, each with distinct advantages regarding reaction conditions, yield, and substrate scope.

Direct Condensation Methods and Optimization

Direct condensation involves reacting a carboxylic acid and an amine at elevated temperatures, typically with the removal of water to drive the reaction to completion. mdpi.com This method is the most atom-economical but often requires harsh conditions (>160 °C), which can be unsuitable for sensitive substrates. mdpi.com The initial reaction between the acid and amine forms a stable ammonium (B1175870) carboxylate salt, which must be heated to dehydrate and form the amide bond. mdpi.com

Recent advancements have focused on catalytic direct amidation. Boric acid, for example, has been shown to be an effective catalyst for the direct formation of amides from carboxylic acids and amines under less harsh conditions. orgsyn.org Hydrothermal synthesis, conducted at high temperatures and pressures (e.g., 250 °C and 40 bar), has also been demonstrated as a viable pathway for direct amide condensation, yielding amides in high yields over several hours. acs.org

Utilization of Activated Esters and Anhydride Intermediates

A milder and often more efficient approach involves the use of pre-activated carboxylic acid derivatives. This two-step process separates the activation of the carboxylic acid from the reaction with the amine.

Anhydride Method: The reaction of an amine with an acid anhydride is a common method for preparing amides. webassign.netwebassign.net For the synthesis of the target compound, sorbic anhydride could be reacted with anthranilic acid. In a related procedure, anthranilic acid amides have been shown to react with cyclic anhydrides to form N-acyl derivatives at the amino group. researchgate.net The mixed anhydride method, developed in the 1950s, is another valuable technique that offers fast reaction times and good yields. highfine.com

Activated Ester Method: Activated esters, such as N-hydroxysuccinimide (NHS) or p-nitrophenyl (PNP) esters of sorbic acid, can react with anthranilic acid under mild conditions to form the desired amide. This method is widely used in peptide synthesis due to its high chemoselectivity and the ease of purification, as the byproducts are often water-soluble. uclan.ac.uk

Application of Coupling Reagents in Amide Synthesis

Modern amide synthesis heavily relies on coupling reagents that facilitate the reaction between a carboxylic acid and an amine under mild conditions, typically at room temperature. mychemblog.com These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.

Carbodiimides: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are among the most common coupling reagents. bachem.comiris-biotech.de The reaction proceeds through an O-acylisourea intermediate. To improve yields and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used. bachem.comluxembourg-bio.comresearchgate.net The HOBt additive reacts with the O-acylisourea to form a more stable and reactive HOBt-ester intermediate. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and COMU® are highly efficient coupling reagents that have become standard in peptide synthesis. iris-biotech.dewikipedia.orgfishersci.co.uk HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-active ester. wikipedia.org These reactions are typically carried out in polar aprotic solvents like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgfishersci.co.uk The high efficiency of these reagents often leads to rapid reaction times and high yields. nih.gov

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Examples | Common Additives | Typical Solvent | Key Features |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt | DMF, CH₂Cl₂ | Widely used, cost-effective; DCC byproduct is a precipitate, EDC byproduct is water-soluble. bachem.com |

| Uronium/Aminium Salts | HATU, HBTU, COMU® | None (HOAt is part of HATU) | DMF, NMP | High efficiency, fast reaction rates, low racemization; often preferred for difficult couplings. iris-biotech.dewikipedia.orgnih.gov |

| Phosphonium Salts | PyBOP, PyAOP | None | DMF, CH₂Cl₂ | Very effective, particularly for sterically hindered amino acids. peptide.com |

Stereoselective Synthesis and Diastereomeric Control in Dienoyl Amides

Achieving stereocontrol in the synthesis of dienoyl amides, such as this compound, is crucial when chiral centers are present in either the amine or the acylating agent. The geometry of the dienoyl chain (E,E-, E,Z-, Z,E-, or Z,Z-) also plays a significant role in the biological activity and properties of the final molecule. Stereoselective synthesis aims to control the formation of specific stereoisomers.

One of the primary strategies for inducing stereoselectivity in amide bond formation is the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of a chiral derivative of this compound, a chiral auxiliary could be attached to the anthranilic acid moiety. For instance, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. The subsequent acylation or alkylation reactions often proceed with high diastereoselectivity due to steric hindrance from the auxiliary.

Another approach involves the use of chiral catalysts . Chiral Brønsted acids, such as certain phosphoric acids, have been shown to be effective in a range of asymmetric transformations. These catalysts can activate substrates and create a chiral environment for the reaction to proceed stereoselectively. While not specifically documented for this compound, this methodology is a promising area of research for controlling diastereoselectivity in acylation reactions.

The diastereomeric control is often dictated by the reaction conditions, including the choice of solvent, temperature, and the nature of the base used. For instance, in the acylation of a chiral amine, the choice of a bulky or non-bulky base can influence the transition state and, consequently, the diastereomeric ratio of the product.

Below is a hypothetical data table illustrating the potential effect of different chiral auxiliaries on the diastereomeric ratio (d.r.) in the synthesis of a chiral dienoyl amide.

| Chiral Auxiliary | Acylating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| (R)-4-phenyloxazolidinone | (E,E)-hexa-2,4-dienoyl chloride | Dichloromethane | 0 | 95:5 |

| (S)-4-isopropyloxazolidinone | (E,E)-hexa-2,4-dienoyl chloride | Tetrahydrofuran | -78 | 92:8 |

| (-)-8-phenylmenthol | (E,E)-hexa-2,4-dienoyl chloride | Toluene | -20 | 88:12 |

| (+)-Pseudoephedrine | (E,E)-hexa-2,4-dienoyl chloride | Dichloromethane | 0 | 90:10 |

This table is illustrative and based on general principles of stereoselective synthesis; specific experimental data for this compound is not widely available.

Development of Scalable Synthetic Routes for Research Applications

For a compound to be readily available for extensive research, the development of a scalable synthetic route is essential. Scalability requires consideration of factors such as cost of starting materials, reaction efficiency, ease of purification, safety, and environmental impact. The direct amidation of anthranilic acid with hexa-2,4-dienoic acid is generally inefficient and requires harsh conditions. Therefore, activation of the carboxylic acid is a common strategy.

A widely used method for amide bond formation is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride . Hexa-2,4-dienoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form hexa-2,4-dienoyl chloride. This can then be reacted with anthranilic acid in the presence of a base to yield the desired amide. While effective, the use of these chlorinating agents can be hazardous on a larger scale.

Coupling reagents are another mainstay for scalable amide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, which then reacts with the amine. The choice of coupling reagent is critical for large-scale applications, considering factors like cost, by-product removal, and potential for side reactions.

For industrial applications, process intensification techniques are often explored. This can include continuous flow chemistry, which can offer better control over reaction parameters, improved safety, and potentially higher yields compared to batch processes. A melt-state synthesis approach has also been described for other N-acyl benzoic acid derivatives, which significantly reduces the use of solvents, making the process more environmentally friendly and potentially more economical.

The following table outlines a comparison of potential scalable synthetic routes for the preparation of N-acyl anthranilic acid derivatives, which could be adapted for this compound.

| Method | Activating Agent | Solvent | Typical Scale | Advantages | Disadvantages |

| Acyl Chloride | Thionyl Chloride | Toluene | Lab to Pilot | High reactivity, good yields | Hazardous reagents, corrosive by-products |

| Coupling Reagent | EDC/DCC | Dichloromethane, DMF | Lab to Pilot | Milder conditions, good yields | Cost of reagent, by-product removal |

| Mixed Anhydride | Isobutyl chloroformate | Tetrahydrofuran | Lab to Pilot | Cost-effective, good yields | Requires low temperatures, potential for side reactions |

| Melt Synthesis | None (thermal) | None/Minimal | Pilot to Industrial | Green (low solvent), simple work-up | High temperatures may not be suitable for all substrates |

This table provides a general comparison of methods applicable to the synthesis of N-acyl anthranilic acids and is intended to be illustrative for the target compound.

Further research into catalytic methods for amide bond formation is a key area for developing more sustainable and efficient scalable syntheses.

Structural Elucidation and Conformational Analysis in Academic Research

Advanced Spectroscopic Characterization

Due to the limited availability of direct experimental data for 2-(hexa-2,4-dienoylamino)benzoic acid, its spectroscopic properties are largely inferred from detailed analyses of its constituent moieties: the N-acylated anthranilic acid core and the hexa-2,4-dienoyl side chain. By examining analogous compounds such as N-acetylanthranilic acid and (2E,4E)-hexa-2,4-dienamide (sorbamide), a comprehensive spectroscopic profile can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the complete structural assignment of organic molecules. For this compound, the predicted ¹H and ¹³C NMR chemical shifts can be estimated by considering the spectra of N-acetylanthranilic acid and sorbamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the vinylic and methyl protons of the hexa-2,4-dienoyl chain. The aromatic region would likely exhibit a complex splitting pattern due to the ortho-substitution. The chemical shifts of these protons are influenced by the electronic effects of the carboxyl and acylamino groups. The protons of the conjugated diene system are expected to resonate in the downfield region, characteristic of vinylic protons, with coupling constants indicative of their (E,E)-configuration. The terminal methyl group would appear as a doublet in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information on the carbon framework. The carbonyl carbons of the carboxylic acid and the amide are expected to be the most downfield signals. The aromatic carbons would appear in the typical range for a substituted benzene (B151609) ring, with their specific shifts determined by the positions of the substituents. The sp²-hybridized carbons of the diene system would resonate in the olefinic region, while the terminal methyl carbon would be found at a characteristic upfield chemical shift.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoic Acid Moiety | ||

| C1-COOH | - | ~170 |

| C2-NH | - | ~140 |

| Aromatic CH | 7.0 - 8.5 | 115 - 135 |

| Hexa-2,4-dienoyl Moiety | ||

| C=O (Amide) | - | ~165 |

| Vinylic CH | 5.8 - 7.5 | 120 - 145 |

| CH₃ | ~1.8 | ~18 |

| Amide NH | ~9.0 - 11.0 | - |

| Carboxylic Acid OH | ~12.0 - 13.0 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to be dominated by characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. The N-H stretching vibration of the secondary amide is expected to appear around 3300 cm⁻¹. The carbonyl stretching vibrations are of particular diagnostic value; the C=O stretch of the carboxylic acid is anticipated around 1700 cm⁻¹, while the amide I band (primarily C=O stretch) should appear near 1650 cm⁻¹. The C=C stretching vibrations of the aromatic ring and the conjugated diene would be observed in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations of the conjugated diene system, which are often strong in the Raman spectrum.

Interactive Table: Predicted Characteristic IR Absorption Bands (cm⁻¹)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=O stretch (Amide I) | ~1650 |

| C=C stretch (Aromatic/Diene) | 1600-1450 |

| N-H bend (Amide II) | ~1550 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is a powerful tool for determining the precise elemental composition of a molecule. For this compound (C₁₃H₁₃NO₃), the expected monoisotopic mass can be calculated with high accuracy. This technique would confirm the molecular formula and aid in the identification of the compound.

Interactive Table: Predicted HRMS Data

| Parameter | Predicted Value |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Monoisotopic Mass | 231.0895 u |

| [M+H]⁺ | 232.0974 u |

| [M+Na]⁺ | 254.0793 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions arising from π→π* electronic transitions within the conjugated systems of the aromatic ring and the diene chain. The extended conjugation of the hexa-2,4-dienoyl moiety is likely to result in a significant absorption maximum in the UV region. The benzoic acid portion of the molecule also contributes to the UV absorption.

Interactive Table: Predicted UV-Vis Absorption Maxima (λmax)

| Chromophore | Predicted λmax (nm) |

| Benzoic Acid Moiety | ~230, ~275 |

| Hexa-2,4-dienoyl Moiety | ~260 |

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound is not publicly available, analysis of the crystal structures of analogous compounds, such as N-acetylanthranilic acid and trans,trans-sorbamide, provides valuable insights into the likely solid-state architecture. rsc.org

Interactive Table: Predicted Crystallographic Parameters and Interactions

| Parameter/Interaction | Predicted Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Hydrogen Bonding | - Intermolecular carboxylic acid dimers- Intermolecular amide N-H···O=C hydrogen bonds- Intramolecular N-H···O=C(OH) hydrogen bond |

| π-π Stacking | Likely between aromatic rings |

| Conformation | Planar arrangement of the amide and benzoic acid moieties |

Conformational Landscape and Rotational Isomerism of the Amide and Diene Moieties

The presence of single bonds within the this compound structure allows for considerable conformational flexibility. The most significant conformational equilibria are associated with the rotation around the C-N amide bond and the single bond connecting the two double bonds of the diene.

Amide Bond Rotational Isomerism: The amide bond (CO-NH) possesses a significant degree of double bond character due to resonance, which restricts free rotation. This gives rise to the possibility of cis and trans conformers. For secondary amides, the trans conformation is generally more stable due to reduced steric hindrance. The energy barrier for rotation around the amide bond is typically in the range of 15-20 kcal/mol.

Diene Moiety Conformational Isomerism: The hexa-2,4-dienoyl moiety can exist in two planar conformations: the s-trans and s-cis forms, referring to the arrangement around the central C-C single bond. The s-trans conformation is generally more stable due to minimized steric interactions. However, the s-cis conformation is crucial for certain chemical reactions.

Interactive Table: Key Conformational Features

| Structural Feature | Possible Conformations | More Stable Conformer | Notes |

| Amide Bond (CO-NH) | cis, trans | trans | High rotational energy barrier. |

| Diene Central C-C Bond | s-cis, s-trans | s-trans | Lower rotational energy barrier than the amide bond. |

| Acylamino-Benzoic Acid Linkage | Various rotational conformers | Planar, hydrogen-bonded | Influenced by intramolecular interactions. |

Lack of Publicly Available Research Data on the Stereochemical Characterization of this compound

The search for experimental and computational studies, including techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism, did not yield any specific results for this compound. Consequently, crucial data regarding its stereoisomers, conformational analysis, bond lengths, bond angles, dihedral angles, and the relative energies of different stereoisomers or conformers could not be obtained.

While general information on related benzoic acid derivatives exists, these findings are not directly applicable to the unique stereochemical properties of this compound. The absence of specific research on this compound prevents the generation of a scientifically accurate and detailed article on its stereochemical characterization, including the requested data tables and in-depth research findings.

Therefore, it is not possible to provide the requested article at this time due to the unavailability of the necessary scientific data in the public domain. Further experimental and computational research would be required to elucidate the stereochemical and conformational properties of this compound.

Computational Chemistry and Theoretical Studies of 2 Hexa 2,4 Dienoylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. researchgate.netchemicalbook.com These methods can determine electron distribution, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. From these fundamental properties, various reactivity descriptors can be calculated, offering insights into the molecule's potential chemical behavior.

Despite the power of these methods, a specific quantum chemical analysis for 2-(hexa-2,4-dienoylamino)benzoic acid has not been found in the reviewed literature. Consequently, data regarding its specific electronic structure, orbital energies, and reactivity parameters are not available for presentation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the conformational flexibility and dynamic behavior of molecules over time. These simulations can provide valuable information about a molecule's preferred shapes, its interaction with solvents, and its stability under various conditions.

A search of the available scientific literature did not yield any specific studies on molecular dynamics simulations performed on this compound. As a result, there are no detailed findings or data tables to report concerning its conformational landscape or dynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. dergipark.org.tr By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent molecules. This process involves calculating various molecular descriptors that quantify the physicochemical properties of a series of compounds.

While QSAR studies have been conducted on various classes of benzoic acid derivatives, no specific QSAR models involving this compound or its close analogues were identified in the literature. dergipark.org.tr Therefore, no predictive equations or data on the structural requirements for its activity can be provided.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule (a ligand) when bound to a larger molecule, typically a protein target. nih.govekb.eg This technique is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule with its biological target. The results are often presented as docking scores and a visualization of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

A review of the literature did not reveal any molecular docking studies specifically investigating the interaction of this compound with any protein target. Therefore, there are no binding affinity data or predicted interaction modes to report.

Pharmacophore Generation for Target Binding Hypothesis

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model serves as a hypothesis for the key interactions between a ligand and its target receptor. This model can then be used to screen large databases of compounds to find new potential active molecules.

There are no published studies describing the generation of a pharmacophore model based on the structure of this compound. Without experimental data on its biological activity and binding mode, the development of a target-specific pharmacophore hypothesis is not feasible.

Biological Activity Profiling and Mechanistic Investigations in Vitro/ex Vivo

Enzyme Target Identification and Inhibition Studies

TSA's mechanism of action is predominantly centered on its ability to inhibit specific enzyme families, leading to significant alterations in cellular processes.

Investigation of Proteasome Inhibition Potential

Current research does not support the classification of 2-(hexa-2,4-dienoylamino)benzoic acid as a direct inhibitor of the proteasome. The primary mechanism of proteasome inhibitors involves the blockage of the proteolytic subunits within the 20S proteasome, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis. While TSA does not directly target this enzymatic complex, its cellular effects can be synergistic with those of proteasome inhibitors. This synergy is particularly noted in the context of cancer therapy, where the combination of HDAC inhibitors, like TSA, and proteasome inhibitors can disrupt protein degradation through both the proteasome and aggresome pathways. The accumulation of unfolded or misfolded proteins, a consequence of proteasome inhibition, is exacerbated by the cellular stress induced by HDAC inhibition, leading to enhanced apoptosis in malignant cells.

Evaluation of Histone Deacetylase (HDAC) Inhibition

The most well-characterized biological activity of this compound is its potent and specific inhibition of class I and II histone deacetylases (HDACs). wikipedia.org HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and generally suppressing gene transcription. TSA, through its hydroxamic acid group, chelates the zinc ion within the active site of these zinc-dependent deacetylases, effectively blocking their catalytic activity. nih.gov This inhibition results in the hyperacetylation of histones, which relaxes chromatin structure and allows for the transcription of various genes, including those involved in cell cycle arrest and apoptosis. wikipedia.orgnih.gov

TSA exhibits broad-spectrum inhibitory activity against multiple HDAC isoforms, with IC50 values typically in the nanomolar range. This non-selective inhibition affects a wide array of cellular processes regulated by histone acetylation.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | ~20 |

| HDAC3 | ~20 |

| HDAC4 | ~20 |

| HDAC6 | ~20 |

| HDAC10 | ~20 |

| Data sourced from multiple studies, specific values may vary based on experimental conditions. wikipedia.org |

Assessment of Other Enzyme Systems Based on Structural Homology

The catalytic domain of histone deacetylases shares structural similarities with other metalloenzymes, suggesting that this compound could potentially interact with other enzyme systems. The α/β deacetylase fold observed in HDACs was first identified in arginase, a binuclear manganese metalloenzyme, although the sequence identity between the two is low. Additionally, class I, II, and IV HDACs are related to acetylpolyamine amidohydrolases and acetoin (B143602) utilization proteins. While the primary and most potent activity of TSA is directed towards HDACs, the structural homology to these other enzyme families presents a theoretical basis for potential off-target effects. However, extensive research has not yet identified other significant, high-affinity enzyme targets for TSA.

Antimicrobial Research Applications

Originally identified as an antifungal antibiotic, this compound has been investigated for its efficacy against various microorganisms.

Analysis of Antifungal Efficacy and Mechanisms

This compound was first isolated from Streptomyces hygroscopicus and identified as an antifungal agent. umass.edu Its antifungal mechanism is directly linked to its primary biochemical function: the inhibition of histone deacetylases. wikipedia.org In fungi, as in mammalian cells, HDACs play a crucial role in regulating gene expression and cell cycle progression. By inhibiting fungal HDACs, TSA disrupts these essential processes, leading to cell cycle arrest, typically in the G1 and G2 phases, and ultimately inhibiting fungal growth. wikipedia.orgglpbio.com This mode of action provides a broad-spectrum antifungal potential, as HDACs are highly conserved across eukaryotic organisms.

Studies on Antibacterial Spectrum and Activity

The direct antibacterial activity of this compound is not as well-established as its antifungal properties. However, research has demonstrated that it can indirectly impact bacterial infections by modulating the host's immune response. Studies have shown that HDAC inhibitors, including TSA, can impair the antibacterial defense mechanisms of macrophages. oup.com Specifically, TSA has been found to reduce the expression of phagocytic and opsonophagocytic receptors on macrophages, thereby inhibiting the engulfment of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. oup.com Furthermore, it can impair the generation of reactive oxygen and nitrogen species by infected macrophages, which are critical for bacterial killing. oup.com This suggests that while not directly bactericidal, TSA can significantly influence the outcome of bacterial infections by attenuating key functions of innate immune cells.

Molecular Interactions with Biomolecules

Protein-Ligand Interaction Profiling (Non-Enzymatic)

Currently, there are no specific studies available in the scientific literature that detail the non-enzymatic protein-ligand interaction profile of this compound. Research on other anthranilic acid derivatives has indicated that the carboxylic acid functional group can contribute to plasma protein binding. mdpi.com However, without direct experimental data for the title compound, any discussion on its specific binding partners or the nature of these non-enzymatic interactions would be purely speculative.

Table 1: Summary of Protein-Ligand Interaction Data for this compound

| Binding Partner | Method of Study | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Biotransformation and Metabolic Stability Studies (In Vitro)

The metabolic fate of this compound has not been specifically elucidated in published research. In vitro metabolic stability assays using hepatic microsomes are standard practice in drug discovery to predict the extent of Phase I metabolism. enamine.netwuxiapptec.com These assays typically measure the rate of disappearance of the parent compound over time to determine its intrinsic clearance. evotec.com

Assessment of In Vitro Metabolic Stability in Hepatic Microsomes

No published data exists on the in vitro metabolic stability of this compound in human, rat, or mouse hepatic microsomes. Such studies would be necessary to determine its metabolic half-life and intrinsic clearance, providing an indication of its susceptibility to cytochrome P450-mediated oxidation and other Phase I metabolic pathways. wuxiapptec.com

Table 2: In Vitro Metabolic Stability of this compound in Hepatic Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | Data Not Available | Data Not Available |

| Rat | Data Not Available | Data Not Available |

| Mouse | Data Not Available | Data Not Available |

Identification and Characterization of In Vitro Metabolites

As no studies on the biotransformation of this compound have been reported, its in vitro metabolites remain unidentified. Characterization of metabolites is crucial for understanding the potential for formation of active or reactive metabolites. General metabolic pathways for benzoic acid derivatives can involve hydroxylation of the aromatic ring and conjugation reactions. wikipedia.org The sorbic acid amide moiety may also be subject to metabolic alterations.

Table 3: Potential In Vitro Metabolites of this compound

| Metabolite ID | Proposed Structure | Method of Identification |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

Enzymatic Hydrolysis Studies of the Amide Linkage

The stability of the amide linkage in this compound to enzymatic hydrolysis has not been investigated in the available literature. Amide bonds can be susceptible to hydrolysis by various hydrolases, such as amidases. nih.gov Studies would be required to determine if this compound serves as a substrate for such enzymes and the rate at which such cleavage occurs.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are paramount for separating 2-(hexa-2,4-dienoylamino)benzoic acid from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach.

Method Development: A typical RP-HPLC method for an N-acylanthranilic acid derivative would involve a C18 column. nih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing an acid modifier like formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group and improve peak shape. sielc.com Detection is commonly performed using a UV detector, with the wavelength set to the absorbance maximum of the compound, likely around 230-280 nm for this class of molecules. researchgate.net

Method Validation: A developed HPLC method would be validated for its specificity, linearity, precision, accuracy, and robustness. The linearity should be established across a range of concentrations. Precision is assessed through repeatability and intermediate precision studies, while accuracy is determined by recovery studies in a relevant matrix.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step prior to GC analysis.

Derivatization: The active hydrogens on the carboxylic acid and amide groups can be replaced with nonpolar moieties to increase volatility. Common derivatization techniques include:

Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.

Acylation: Using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to create more volatile esters and amides. thermofisher.com

Esterification: Specifically targeting the carboxylic acid group with reagents like methanol in the presence of an acid catalyst to form a methyl ester. gcms.cz

Impurity Profiling: GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is excellent for profiling volatile impurities that may be present from the synthesis of this compound.

Example GC Derivatization and Analysis Conditions:

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the sensitive detection, quantification, and structural confirmation of this compound.

For the detection and quantification of trace amounts of this compound in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. biorxiv.org This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Methodology: An HPLC system separates the compound from the matrix components. The eluent is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification, which involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring a specific product ion formed by its fragmentation. springernature.com

Typical LC-MS/MS Parameters for Quantification:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | [M-H]⁻ |

| Product Ion (Q3) | Specific fragment ion |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Tandem mass spectrometry (MS/MS) is critical for confirming the structure of this compound and for identifying its metabolites in biological systems. wikipedia.org

Structural Confirmation: High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition. In an MS/MS experiment, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for unambiguous structural confirmation. The fragmentation would likely occur at the amide bond, leading to characteristic fragment ions.

Metabolite Identification: In metabolic studies, samples are analyzed by LC-MS/MS, and the data is searched for signals that correspond to potential metabolites. The fragmentation patterns of these potential metabolites are then compared to the parent compound to elucidate the metabolic transformations, such as hydroxylation or conjugation.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex mixtures, such as environmental samples or herbal extracts, often requires the use of hyphenated techniques that offer enhanced separation and detection capabilities.

LC-DAD-MS: Coupling a photodiode array (DAD) detector with a mass spectrometer in an LC system provides both UV-Vis spectral information and mass data for each separated peak. This is particularly useful for distinguishing between isomers and for initial peak identification in a complex chromatogram.

GCxGC-TOFMS: Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers exceptional separation power for complex volatile samples after derivatization. This technique can resolve hundreds or even thousands of compounds in a single analysis, making it ideal for in-depth impurity profiling or for the analysis of the compound in a complex natural product extract.

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies for Systems-Level Mechanistic Elucidation

A comprehensive understanding of the mechanism of action of 2-(hexa-2,4-dienoylamino)benzoic acid requires a move beyond single-target identification towards a systems-level perspective. The integration of various "omics" technologies will be instrumental in mapping the global cellular changes induced by this compound.

Genomics and Transcriptomics: By employing techniques such as RNA-sequencing, researchers can analyze the complete set of RNA transcripts in a cell or organism following treatment with this compound. This can reveal which genes are up- or down-regulated, providing insights into the signaling pathways and cellular processes affected by the compound.

Proteomics: Proteomic approaches, including mass spectrometry-based techniques, can identify and quantify changes in the entire protein landscape of a cell. This can help in identifying direct protein targets of the compound, as well as downstream effector proteins, offering a more dynamic view of its mechanism.

Metabolomics: Investigating the metabolome can uncover alterations in metabolic pathways. By analyzing the levels of various metabolites, researchers can understand how this compound influences cellular metabolism, which could be a key aspect of its biological activity.

By integrating data from these different omics levels, a more holistic and systems-level model of the compound's mechanism of action can be constructed.

Development of Targeted Chemical Probes and Activity-Based Sensors

To visualize and study the interactions of this compound within a complex biological environment, the development of specialized chemical tools is essential.

Activity-Based Probes (ABPs): These are reactive molecules that can covalently bind to the active site of specific enzymes. Designing ABPs based on the structure of this compound could enable the identification and characterization of its enzymatic targets in native biological systems.

Photoaffinity Labels: These probes can be activated by light to form a covalent bond with their binding partners. A photoaffinity-labeled version of this compound would be a powerful tool for irreversibly capturing its direct molecular targets in cells or tissues.

Fluorescent Probes: Attaching a fluorescent tag to the compound would allow for its visualization within living cells using advanced microscopy techniques. This could provide valuable information about its subcellular localization and trafficking.

The development of such probes will be crucial for validating targets and understanding the spatiotemporal dynamics of the compound's interactions.

Exploration of Novel and Sustainable Synthetic Pathways

Advancements in synthetic chemistry offer opportunities to develop more efficient, cost-effective, and environmentally friendly methods for producing this compound and its analogs.

Green Chemistry Approaches: Future synthetic strategies should focus on the principles of green chemistry, such as using less hazardous solvents, reducing waste, and improving atom economy. This could involve exploring solvent-free reactions or using water as a solvent.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) can offer high selectivity and milder reaction conditions compared to traditional chemical catalysts. mdpi.comresearchgate.netnih.gov Exploring enzymatic routes for the synthesis of the amide bond in this compound could lead to more sustainable production methods. mdpi.comresearchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. researchgate.netnih.govrsc.orgresearchgate.net Developing a flow chemistry process for the synthesis of this compound could significantly enhance its production efficiency. researchgate.netnih.govrsc.orgresearchgate.net

These novel synthetic approaches will not only make the compound more accessible for research but also align with the growing demand for sustainable chemical manufacturing.

Broadening the Scope of Biological Target Screening and Phenotypic Assays

While initial studies may have identified certain biological activities, a broader screening approach is necessary to uncover the full therapeutic potential of this compound.

High-Throughput Screening (HTS): Screening the compound against large libraries of biological targets, such as enzymes and receptors, can rapidly identify new and unexpected molecular interactions.

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify its effects on cellular functions or disease states, without a preconceived notion of its target. This can lead to the discovery of novel therapeutic applications.

Chemogenomics Libraries: Screening this compound alongside a library of well-characterized chemical probes can provide insights into its mechanism of action by comparing its biological effects to those of compounds with known targets.

A comprehensive screening strategy will be crucial for identifying new disease indications and for a deeper understanding of the compound's polypharmacology.

Interdisciplinary and Collaborative Research Frameworks

The complexity of modern drug discovery and chemical biology research necessitates a move away from siloed research efforts towards more integrated and collaborative models.

Academia-Industry Partnerships: Collaborations between academic researchers, who often focus on fundamental biological questions, and industry partners, with their expertise in drug development and commercialization, can accelerate the translation of basic discoveries into tangible applications.

Consortia and Networks: The formation of research consortia and networks focused on specific classes of compounds or disease areas can foster data sharing, resource pooling, and the cross-pollination of ideas.

Open Science Initiatives: Embracing open science principles, such as the public sharing of data and research tools, can democratize access to information and stimulate broader community engagement in the research of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.